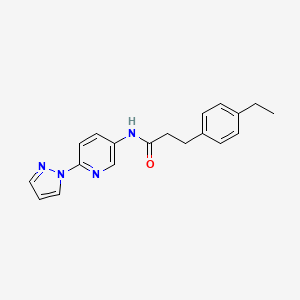
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that is commonly referred to as GSK-3 inhibitor. This compound has been widely studied in scientific research due to its potential applications in treating a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is through the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide can modulate these cellular processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide are dependent on the specific disease being treated. In cancer, GSK-3 inhibitors can induce apoptosis and inhibit cell proliferation. In diabetes, GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. In neurodegenerative disorders, GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One advantage of using 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide in lab experiments is its specificity for GSK-3. This allows for more targeted experiments and reduces the risk of off-target effects. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of GSK-3 inhibitors can lead to liver toxicity and other adverse effects.
未来方向
There are several future directions for research on 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide. One area of research is in the development of new cancer treatments. GSK-3 inhibitors have shown promise in inhibiting cancer cell growth, and further research is needed to develop more potent and selective inhibitors.
Another area of research is in the treatment of neurodegenerative disorders. GSK-3 inhibitors have shown promise in reducing the accumulation of beta-amyloid plaques in the brain, and further research is needed to develop new treatments for Alzheimer's disease and other neurodegenerative disorders.
Finally, there is potential for the development of new diabetes treatments using GSK-3 inhibitors. Further research is needed to understand the mechanisms by which GSK-3 inhibitors improve insulin sensitivity and glucose uptake in cells, and to develop new treatments based on this knowledge.
Conclusion:
In conclusion, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in treating various diseases. Its specificity for GSK-3 makes it a promising target for the development of new treatments for cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of GSK-3 inhibitors and to develop more potent and selective inhibitors.
合成方法
The synthesis of 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction between 4-ethylbenzoyl chloride and 2,6-dichloropyridine in the presence of a base such as potassium carbonate. This reaction produces 4-ethyl-2,6-bis(chloromethyl)benzoic acid, which is then reacted with pyrazole in the presence of a base and a catalyst such as palladium on charcoal. This reaction produces 4-ethyl-2,6-bis(pyrazol-1-ylmethyl)benzoic acid. Finally, this compound is reacted with 3-aminopropanenitrile in the presence of a base such as sodium hydride to produce 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide.
科学研究应用
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied in scientific research due to its potential applications in treating various diseases. One of the major areas of research for this compound is in the treatment of cancer. Studies have shown that GSK-3 inhibitors can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, GSK-3 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research for 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is in the treatment of diabetes. Studies have shown that GSK-3 inhibitors can improve insulin sensitivity and glucose uptake in cells. This makes GSK-3 inhibitors a potential target for the development of new diabetes treatments.
Finally, 3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has also been studied in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that GSK-3 inhibitors can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
3-(4-ethylphenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-15-4-6-16(7-5-15)8-11-19(24)22-17-9-10-18(20-14-17)23-13-3-12-21-23/h3-7,9-10,12-14H,2,8,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEQJEIRKIZCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)

![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
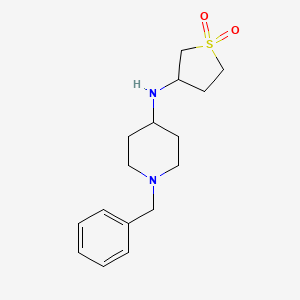
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
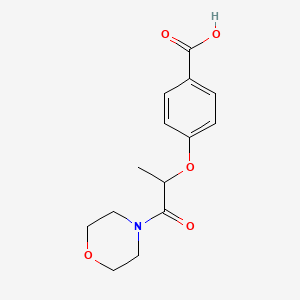
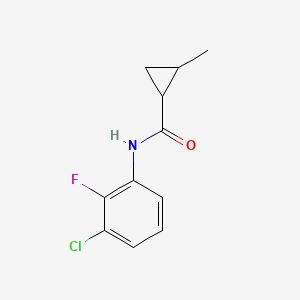
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
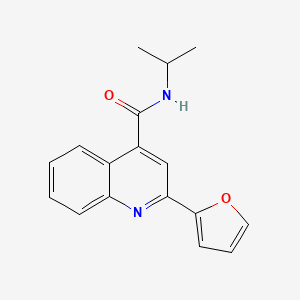
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)
![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)